4-(3-Methoxyphenyl)-3-buten-2-one
Description
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O2/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-8H,1-2H3 |
InChI Key |
NGEZPLCPKXKLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research has demonstrated that 4-(3-Methoxyphenyl)-3-buten-2-one exhibits potent antioxidant properties. Its ability to scavenge free radicals has been linked to potential therapeutic effects in preventing oxidative stress-related diseases. A study highlighted its effectiveness in reducing oxidative damage in cellular models, suggesting implications for age-related conditions and neurodegenerative diseases .
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases such as arthritis. A patent describes its use for the treatment of inflammatory conditions, emphasizing its role in drug screening and therapeutic applications .
Organic Synthesis
Synthesis of Chalcones and Derivatives
this compound serves as a key intermediate in the synthesis of chalcones, which are important precursors in organic chemistry. The compound can undergo various reactions, such as Michael addition and aldol condensation, facilitating the generation of diverse chemical entities with potential biological activities .
Hybrid Compound Development
Recent studies have focused on using this compound to create hybrid molecules with enhanced pharmacological properties. For example, a novel hybrid compound synthesized from this compound exhibited improved binding affinity to estrogen receptors compared to traditional compounds like Tamoxifen .
Material Science
Polymeric Applications
The incorporation of this compound into polymer matrices has been explored for developing materials with specific optical and mechanical properties. Research indicates that adding this compound can enhance the thermal stability and UV resistance of polymers, making them suitable for various industrial applications .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Antioxidant Activity Study | Demonstrated significant free radical scavenging activity | Potential use in supplements for oxidative stress |
| Anti-inflammatory Research | Inhibition of cytokine production in cell models | Applications in treating arthritis and other inflammatory diseases |
| Synthesis of Chalcones | Used as an intermediate for creating biologically active chalcones | Expands the library of compounds for drug discovery |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-(4-Methoxyphenyl)-3-buten-2-one: The para-methoxy substituent enhances electron donation via resonance, stabilizing the conjugated system.
- 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one (Dehydrozingerone): The ortho-hydroxy group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. This compound exhibits anti-inflammatory activity in RAW264.7 cells, attributed to its phenolic hydroxyl group .
- Such derivatives are often prioritized in drug design for targeting oxidative stress-related diseases .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| 4-(3-Methoxyphenyl)-3-buten-2-one | C₁₁H₁₂O₂ | 176.21 | Not provided | 3-methoxyphenyl |
| 4-(4-Methoxyphenyl)-3-buten-2-one | C₁₁H₁₂O₂ | 176.21 | 943-88-4 | 4-methoxyphenyl |
| Dehydrozingerone | C₁₁H₁₂O₃ | 192.21 | 1080-12-2 | 4-hydroxy-3-methoxyphenyl |
| 4-(4-Acetylphenyl)-3-buten-2-one | C₁₂H₁₂O₂ | 188.22 | 115665-94-6 | 4-acetylphenyl |
Data sourced from NIST and chemical databases .
Key Findings and Implications
- Hydroxy vs. Methoxy Groups: Phenolic derivatives (e.g., dehydrozingerone) exhibit superior antioxidant and anti-inflammatory activities but face stability challenges in vivo .
- Industrial Relevance: Methoxy-substituted butenones are critical in flavor synthesis, with para-substituted variants being more commonly utilized due to commercial availability .
Preparation Methods
Phosphorane-Mediated Approach
The Wittig reaction between m-anisaldehyde and (acetylmethylene)triphenylphosphorane provides a stereoselective route. Under microwave-assisted conditions, a mixture of m-anisaldehyde (1 equiv) and phosphorane (1.7 equiv) in DMF achieves 95% conversion within 10 minutes at 210°C. This method circumvents the need for strong bases, producing the E-isomer exclusively:
Advantages :
Continuous-Flow Mizoroki–Heck Coupling
A patent-pending method utilizes palladium-catalyzed coupling of m-methoxyphenyl halides with methyl vinyl ketone (MVK). Optimized conditions (0.2 mol% Pd(OAc)₂, Cs₂CO₃, DMF/H₂O at 160°C) achieve 76% isolated yield in 20 minutes. This protocol is notable for its compatibility with electron-rich aryl halides and scalability in stainless steel reactors:
\text{3-Bromo-m-methoxybenzene} + \text{CH}2=CHCOCH}3 \xrightarrow{\text{Pd(OAc)}_2} \text{this compound} + \text{HBr}
Operational Data :
Enzymatic Synthesis: Emerging Biotechnological Routes
Though primarily reported for 4-(4-hydroxyphenyl) derivatives, enzymatic pathways using 4-coumaroyl-CoA ligase and malonyl-CoA suggest potential adaptability. In vitro studies demonstrated that substituting 4-coumaric acid with 3-methoxycinnamic acid could theoretically yield the target compound via decarboxylative condensation:
Challenges :
-
Substrate Specificity : Native enzymes show <10% activity with 3-methoxy substrates
-
Yield : <5% in preliminary trials, necessitating enzyme engineering
Comparative Analysis of Synthetic Methods
Purification and Characterization
Recrystallization
Laboratory-scale preparations favor ethanol-mediated recrystallization, yielding colorless needles with >99% purity (GC-MS). Melting point: 72–74°C.
Chromatographic Techniques
Large-scale batches employ flash chromatography (SiO₂, n-hexane/EtOAc 9:1) or distillation (bp 145–148°C at 15 mmHg).
Spectroscopic Data :
-
¹H NMR (CDCl₃): δ 7.51 (d, J = 1.2 Hz, 1H, C=CH), 7.28–7.34 (m, 2H, ArH), 6.85–7.02 (m, 2H, ArH), 3.82 (s, 3H, OCH₃), 2.44 (s, 3H, COCH₃)
Industrial-Scale Production Considerations
Q & A
Basic: What are the recommended synthetic routes for 4-(3-Methoxyphenyl)-3-buten-2-one, and how can reaction conditions be optimized for yield?
Methodological Answer:
A Claisen-Schmidt condensation between 3-methoxyacetophenone and an aldehyde (e.g., acetaldehyde) under basic conditions (e.g., NaOH/ethanol) is a common pathway. Key optimization steps include:
- Temperature control : Maintain 40–60°C to balance reaction rate and side-product formation.
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cross-aldol reactivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Yield improvements (>70%) are achievable by stoichiometric excess of the aldehyde (1.5–2.0 eq.) and inert atmosphere (N₂/Ar) to prevent oxidation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
- NMR (¹H/¹³C) :
- ¹H NMR : Look for α,β-unsaturated ketone protons (δ 6.5–7.5 ppm, doublets, J = 15–16 Hz for trans-vinyl protons).
- ¹³C NMR : Carbonyl resonance at δ 195–205 ppm; methoxy group at δ 55–56 ppm.
- GC-MS : Use a non-polar column (e.g., HP-5MS) with temperature programming (60°C → 280°C at 5–10°C/min) to confirm molecular ion ([M⁺] at m/z 192) and fragmentation patterns .
- IR : Strong C=O stretch at ~1680 cm⁻¹ and aromatic C-O (methoxy) at ~1250 cm⁻¹.
Basic: How does the compound's stability vary under different storage conditions, and what degradation products are formed?
Methodological Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) under N₂. Degradation onset occurs at ~150°C, forming 3-methoxybenzoic acid (via oxidative cleavage).
- Photostability : UV-Vis exposure (254 nm) in methanol induces trans-to-cis isomerization (monitored by HPLC).
- Storage recommendations :
Advanced: What computational chemistry approaches are suitable for modeling the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model:
- HOMO-LUMO gaps (predicting electrophilic sites).
- Charge distribution on the methoxy group (Mulliken charges).
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to assess conformational stability.
- Docking Studies : For bioactivity research, dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina.
Reference PubChem CID 1080-12-2 (structural analog) for comparative analysis .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?
Methodological Answer:
- Experimental Replication :
- Standardize cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. resazurin).
- Control for solvent effects (DMSO ≤0.1% v/v).
- Meta-Analysis : Use multivariate regression to isolate variables (e.g., pH, incubation time).
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
